molecular formula C37H52O11Si B12327156 (4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate

(4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate

Cat. No.: B12327156
M. Wt: 700.9 g/mol
InChI Key: WHXLTBRGUWTBQP-UHFFFAOYSA-N
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Description

7-O-(Triethylsilyl) Baccatin III: is a derivative of Baccatin III, a natural product isolated from the yew tree (Taxus species). This compound is a key intermediate in the semi-synthesis of the anticancer drug paclitaxel (Taxol). It is characterized by the presence of a triethylsilyl group at the 7th position of the Baccatin III molecule, which enhances its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-O-(Triethylsilyl) Baccatin III typically involves the chemical modification of Baccatin IIIThis is achieved through a protection reaction, where the hydroxyl group at the 7th position is converted into a triethylsilyl ether using triethylsilyl chloride and a base such as imidazole .

Industrial Production Methods: Industrial production of 7-O-(Triethylsilyl) Baccatin III follows similar synthetic routes but on a larger scale. The process involves the extraction of Baccatin III from yew tree needles or other plant parts, followed by chemical modification in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-O-(Triethylsilyl) Baccatin III undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .

Scientific Research Applications

Chemistry: 7-O-(Triethylsilyl) Baccatin III is used as an intermediate in the synthesis of paclitaxel and other taxane derivatives.

Biology and Medicine: In biological and medical research, 7-O-(Triethylsilyl) Baccatin III is studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation by affecting microtubule dynamics .

Industry: The compound is used in the pharmaceutical industry for the production of paclitaxel and other taxane-based drugs. Its stability and solubility make it a valuable intermediate in drug synthesis .

Mechanism of Action

7-O-(Triethylsilyl) Baccatin III exerts its effects by interacting with microtubules, essential components of the cell’s cytoskeleton. It promotes the assembly of tubulin into microtubules and inhibits their disassembly, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of paclitaxel, making it a valuable intermediate in the synthesis of this anticancer drug .

Comparison with Similar Compounds

Uniqueness: 7-O-(Triethylsilyl) Baccatin III is unique due to the presence of the triethylsilyl group, which enhances its stability and solubility compared to Baccatin III. This modification makes it a more suitable intermediate for the synthesis of paclitaxel and other taxane derivatives .

Properties

IUPAC Name

(4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXLTBRGUWTBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52O11Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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